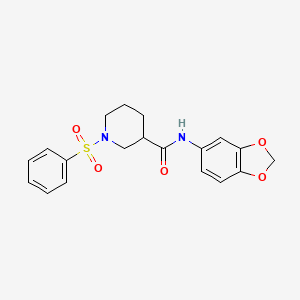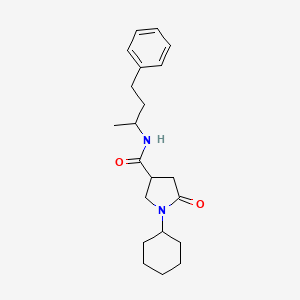![molecular formula C16H22N2O2 B4389797 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4389797.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
説明
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects.
作用機序
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which play a role in pain, inflammation, mood, and other physiological processes. By inhibiting FAAH, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide increases the levels of endocannabinoids in the body, leading to the therapeutic effects observed.
Biochemical and Physiological Effects:
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been shown to reduce pain by decreasing the activity of nociceptive neurons in the spinal cord. In addition, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have anxiolytic and antidepressant effects by increasing the levels of endocannabinoids in the amygdala and hippocampus, regions of the brain that are involved in anxiety and depression.
実験室実験の利点と制限
One of the main advantages of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is its relatively low potency, which can make it difficult to achieve therapeutic effects at low doses. In addition, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide. One area of interest is in the development of more potent FAAH inhibitors that can achieve therapeutic effects at lower doses. Another area of interest is in the development of more water-soluble formulations of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide that can be administered more easily in vivo. Finally, there is interest in exploring the potential of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in other areas of medicine, such as cancer and neurodegenerative diseases. Overall, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a promising compound with significant therapeutic potential, and further research is needed to fully understand its mechanisms of action and potential applications.
科学的研究の応用
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been extensively studied for its therapeutic potential in various diseases and conditions. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
Another area of research has been in the treatment of anxiety and depression. N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to enhance the effects of other antidepressant drugs, suggesting that it may have potential as an adjunct therapy for these conditions.
特性
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDLPKHAJZRORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4389715.png)
![methyl 4-({[(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4389721.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4389729.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4389745.png)

![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4389780.png)

![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4389789.png)
![N-(tert-butyl)-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4389799.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4389804.png)
![4-{[(5-bromo-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4389810.png)
![1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4389811.png)
![4-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4389819.png)